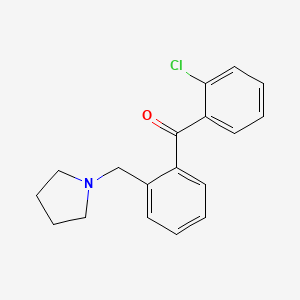

2-Chloro-2'-pyrrolidinomethyl benzophenone

CAS No.: 898774-75-9

Cat. No.: VC3871221

Molecular Formula: C18H18ClNO

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898774-75-9 |

|---|---|

| Molecular Formula | C18H18ClNO |

| Molecular Weight | 299.8 g/mol |

| IUPAC Name | (2-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H18ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 |

| Standard InChI Key | QRKDAYZDYXHLLF-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |

| Canonical SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |

Introduction

Structural and Chemical Identity

2-Chloro-2'-pyrrolidinomethyl benzophenone belongs to the benzophenone family, with the systematic IUPAC name methanone, (2-chlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-. Its molecular formula is C₁₈H₁₈ClNO, and it has a molar mass of 299.79 g/mol . The compound’s structure comprises two benzene rings connected by a ketone group, with a chlorine atom at the ortho position of one ring and a pyrrolidinomethyl group at the ortho position of the adjacent ring .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 446.7 ± 30.0 °C (Predicted) | |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.43 ± 0.20 (Predicted) | |

| Solubility | Low in polar solvents |

The pyrrolidinomethyl group introduces basicity (pKa ~9.43), enabling protonation under acidic conditions, while the chloro substituent enhances electrophilicity, influencing reactivity in substitution reactions .

Synthesis and Reaction Pathways

The synthesis of 2-chloro-2'-pyrrolidinomethyl benzophenone typically involves Friedel-Crafts acylation or multistep functionalization strategies. A patented method for analogous chloro-benzophenones (e.g., 2-chloro-benzophenone) employs benzene and 2-chlorobenzoyl chloride in halogenated solvents (e.g., dichloromethane) with AlCl₃/ZnCl₂ catalysts at -20–15°C . For the target compound, additional steps are required to introduce the pyrrolidinomethyl group, likely via:

-

Mannich Reaction: Introducing the pyrrolidine moiety through aminomethylation of a benzaldehyde intermediate.

-

Coupling Reactions: Utilizing Suzuki-Miyaura or Ullmann coupling to attach pre-functionalized aromatic rings.

Reaction parameters such as low temperatures (-20°C) and anhydrous conditions are critical to minimizing side reactions like polysubstitution or ketone reduction . The yield and purity depend heavily on solvent choice (e.g., dichloromethane vs. chlorobenzene) and catalyst loading (1–5 equivalents relative to benzene) .

Comparative Analysis with Structural Isomers

The biological and chemical profiles of benzophenones are highly sensitive to substituent positioning. Key distinctions between 2-chloro-2'-pyrrolidinomethyl benzophenone and its isomers include:

The 2,2'-substitution pattern optimizes steric and electronic effects for interactions with biological targets, as evidenced by its superior predicted binding affinity compared to para-substituted analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anticancer assays.

-

Toxicological Profiling: Assess endocrine-disruption potential using in vitro receptor-binding assays.

-

Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume